methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate
Description
Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a heterocyclic compound featuring a 3,5-dimethylpyrazole core linked to a (Z)-configured propenyl chain with cyano, naphthalenylamino, and ketone substituents, terminated by a methyl propanoate ester.
Properties
IUPAC Name |
methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-15-20(16(2)27(26-15)12-11-22(28)30-3)13-18(14-24)23(29)25-21-10-6-8-17-7-4-5-9-19(17)21/h4-10,13H,11-12H2,1-3H3,(H,25,29)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGQRTZDKOKRW-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound features a methyl ester functional group, a pyrazole ring, and a naphthalene moiety. Its molecular structure can be represented as follows:
This structure suggests potential interactions with biological targets due to its diverse functional groups.
Research indicates that compounds containing pyrazole rings often exhibit significant biological activity through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, compounds similar to this compound have been reported to affect the cell cycle in glioma cells, leading to reduced tumor growth .
- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be beneficial in treating conditions associated with chronic inflammation .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| C6 Glioma | 5.13 | Induces apoptosis |
| Human Colon Cancer | 8.34 | Cell cycle arrest |
| Lung Adenocarcinoma | 7.50 | Apoptosis and necrosis |
| Healthy Fibroblasts | >50 | Low cytotoxicity |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing healthy cells.
Case Studies
- Glioma Treatment : In a study involving C6 glioma cells, this compound was shown to significantly reduce cell viability compared to control groups. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation pathways .
- Colon Cancer Models : Another study evaluated its efficacy in human colon cancer models, where it demonstrated an IC50 value indicating potent activity against these cells. The study highlighted the compound's ability to disrupt the cell cycle at the G2/M phase, leading to increased apoptotic rates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogues include:
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (Compound 1, ): Shares the 3,5-dimethylpyrazole and cyanoacetyl groups but lacks the naphthalenylamino and ester moieties.
Benzimidazol-2-yl-acetonitrile (3a) and Benzoxazol-2-yl-acetonitrile (3b): Heterocycles formed by displacing the pyrazole group from Compound 1, retaining the cyanoacetate backbone but substituting with benzimidazole/benzoxazole .
Hydrazone derivatives (11a,b, ): Feature aromatic diazonium-coupled hydrazone groups instead of the propenyl-naphthalenylamino system .
Table 1: Structural Comparison
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: Target Compound: Expected carbonyl (C=O) stretches near 1700–1720 cm⁻¹ (ester and ketone), cyano (C≡N) near 2220 cm⁻¹, and naphthalenylamino (N–H) near 3400 cm⁻¹. Compound 6 (): Shows C=O at 1710 cm⁻¹ and N–H at 3440 cm⁻¹, aligning with the target’s predicted bands . Hydrazones (11a,b): Exhibit C=O at 1695–1698 cm⁻¹, slightly lower than the target due to conjugation differences .
NMR and Mass Spectrometry :
Reactivity and Stability
- The ester group could undergo hydrolysis to a carboxylic acid under basic conditions.
- Compound 1 (): Reacts with amines to form heterocycles via displacement of the pyrazole group, suggesting the target’s naphthalenylamino group might participate in similar cyclization reactions .
- Hydrazones (11a,b) : Less stable than the target’s propenyl system due to the labile N–N bond in hydrazones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
